Quercetin

Catalog No.
S005733
CAS No.
17-39-5
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetin

CAS Number

17-39-5

Product Name

Quercetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H

InChI Key

REFJWTPEDVJJIY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
60 mg/L (at 16 °C)
0.06 mg/mL at 16 °C
Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid
Soluble in alcohol and glacial acetic acid; insoluble in water
In water, 60 mg/L at 16 °C

Synonyms

Kvercetin; Meletin; NCI-C60106; NSC 9219; NSC 9221; Quercetin; Quercetine; Quercetol; Quertine; Sophoretin; Xanthaurine.;2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Description

The exact mass of the compound Quercetin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)60 mg/l (at 16 °c)0.06 mg/ml at 16 °cvery soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acidsoluble in alcohol and glacial acetic acid; insoluble in waterin water, 60 mg/l at 16 °c0.06 mg/ml at 16 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9219. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Quercetin is a flavonoid compound widely recognized for its potential health benefits. It is primarily found in fruits, vegetables, and grains, exhibiting a characteristic yellow color. The chemical formula of quercetin is C15H10O7C_{15}H_{10}O_{7}, and its structure consists of two aromatic rings (A and B) connected by a heterocyclic ring (C), with five hydroxyl groups located at specific positions: one at position 3 of ring C, two at positions 3’ and 4’ of ring B, and two at positions 5 and 7 of ring A . This unique arrangement contributes to its biological activity, particularly its antioxidant properties.

The mechanism of action of quercetin is still under investigation, but its health benefits are likely due to its multiple effects:

  • Antioxidant Activity: Quercetin scavenges free radicals, preventing cellular damage and potentially reducing the risk of chronic diseases [, ].
  • Anti-inflammatory Effects: Quercetin may modulate inflammatory pathways, potentially benefiting conditions like arthritis and allergies [].
  • Possible Modulation of Cellular Signaling: Quercetin might interact with cellular signaling pathways, influencing gene expression and various biological processes.

Quercetin is generally considered safe for most healthy adults when consumed in moderate amounts through food sources []. However, some potential safety concerns exist:

  • High Doses: Taking high doses of quercetin supplements might cause side effects like stomach upset and diarrhea [].
  • Drug Interactions: Quercetin may interact with certain medications, so consulting a healthcare professional before taking supplements is crucial [].
  • Limited Research on Long-Term Effects: More research is needed to understand the long-term safety of quercetin supplementation [].

Antioxidant Powerhouse

Quercetin exhibits potent antioxidant activity. It scavenges free radicals, unstable molecules that damage cells and contribute to various chronic diseases []. Studies suggest quercetin's ability to modulate antioxidant enzymes and reduce oxidative stress, potentially offering protection against neurodegenerative diseases and certain cancers [].

Potential Benefits in Chronic Disease Management

Research explores quercetin's role in managing chronic conditions like diabetes and cardiovascular diseases. Studies suggest quercetin may improve insulin sensitivity and glucose metabolism, potentially aiding diabetes management []. Additionally, its anti-inflammatory and blood pressure-lowering properties hold promise for cardiovascular health, although more research is needed [].

Anti-Cancer Properties

Quercetin's anti-cancer potential is a subject of ongoing investigation. In vitro and in vivo studies have shown quercetin's ability to induce cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, lung, and colon cancers [, ]. However, further research is necessary to understand its effectiveness in human clinical trials.

That enhance its biological efficacy:

  • O-Methylation: This reaction involves the addition of methyl groups to the hydroxyl groups, which can alter the solubility and bioactivity of quercetin .
  • Sulfation and Glucuronidation: These phase II metabolic reactions occur primarily in enterocytes and lead to the formation of quercetin metabolites that are more stable for circulation in the bloodstream. Approximately 350 different quercetin conjugates have been identified in plants, with many being glucosides formed through glycosylation .
  • Oxidation: Quercetin can be oxidized to form radical cations, which can further react with various substrates. The oxidation mechanism has been studied extensively, revealing that quercetin can donate hydrogen atoms to free radicals, thus exhibiting antioxidant activity .

Quercetin exhibits a range of biological activities:

  • Antioxidant Properties: Its structure allows it to scavenge free radicals effectively. The presence of hydroxyl groups is crucial for this activity, particularly in reactions involving reactive oxygen species .
  • Anticancer Effects: Quercetin has been shown to inhibit tumor growth by inducing apoptosis in mutated cells and inhibiting DNA synthesis. It affects various signaling pathways, including those involved in angiogenesis .
  • Anti-inflammatory Effects: Quercetin modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 .

Quercetin can be synthesized through various methods:

  • Extraction from Natural Sources: It is commonly extracted from plant materials such as onions, apples, and berries.
  • Chemical Synthesis: Laboratory synthesis involves several steps, including the formation of the flavonoid backbone followed by hydroxylation at specific positions. Techniques such as microwave-assisted synthesis have also been explored for efficiency .
  • Biotechnological Approaches: Microbial fermentation techniques have been developed to produce quercetin from precursor compounds using specific strains of bacteria or fungi .

Quercetin has diverse applications across various fields:

  • Nutraceuticals: Due to its health benefits, quercetin is often included in dietary supplements aimed at enhancing immune function and reducing inflammation.
  • Food Industry: It serves as a natural colorant and antioxidant in food preservation.
  • Pharmaceuticals: Quercetin's potential therapeutic properties are being explored for use in treating conditions like cancer, cardiovascular diseases, and allergies .

Research on quercetin's interactions has revealed several important findings:

  • Drug Interactions: Quercetin may influence the metabolism of certain drugs by inhibiting enzymes such as cytochrome P450. This could affect the pharmacokinetics of co-administered medications .
  • Synergistic Effects: Studies indicate that quercetin may enhance the efficacy of other antioxidants when used in combination, leading to improved health outcomes .

Several compounds share structural similarities with quercetin but differ in their biological activities:

CompoundStructure SimilarityUnique Features
KaempferolSimilar flavonoid structureFewer hydroxyl groups; exhibits strong antioxidant activity but less anti-inflammatory effects than quercetin.
RutinQuercetin glycosideContains a sugar moiety; known for its anti-allergic properties.
MyricetinSimilar backboneExhibits stronger antibacterial properties but less studied than quercetin.
ApigeninFlavonoid structurePrimarily known for its anxiolytic effects rather than antioxidant properties.

Quercetin stands out due to its comprehensive range of biological activities, particularly its potent antioxidant effects combined with anticancer and anti-inflammatory properties. Its unique structural features allow it to interact effectively with various biological targets, making it a compound of significant interest in both research and applied sciences .

Physical Description

Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207°F. Alcoholic solutions taste very bitter. (NTP, 1992)
Solid

Color/Form

Yellow needles (dilute alcohol, +2 water)

XLogP3

1.5

Boiling Point

Sublimes (NTP, 1992)
Sublimes

LogP

log Kow = 1.48 (est)

Appearance

Solid powder

Melting Point

601 to 603 °F (NTP, 1992)
316.5 °C
Mp 313-314 ° dec.
316-318°C

UNII

9IKM0I5T1E

GHS Hazard Statements

Aggregated GHS information provided by 323 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 323 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 320 of 323 companies with hazard statement code(s):;
H301 (50.94%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (49.06%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Quercetin is a flavonoid found in many foods and herbs and is a regular component of a normal diet. Extracts of quercetin have been used to treat or prevent diverse conditions including cardiovascular disease, hypercholesterolemia, rheumatic diseases, infections and cancer but have not been shown to be effective in clinical trials for any medical condition. Quercetin as a nutritional supplement is well tolerated and has not been linked to serum enzyme elevations or to episodes of clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

Quercetin has been used in medicine to decrease capillary fragility.
/EXPL THER/ ... In a randomized, double-blind, placebo-controlled trial ... /among patients with category III chronic prostatitis syndromes (nonbacterial chronic prostatitis and prostatodynia)/ ... Significant improvement was achieved in the treated group, as measured by the NIH chronic prostatitis score. Some 67% of the treated subjects had at least 25% improvement in symptoms, compared with 20% of the placebo group achieving this same level of improvement. In a follow up, unblind, open-label study ... quercetin was combined with bromelain and papain, which may enhance its absorption. In this study, 82% achieved a minimum 25% improvement score.
/EXPL THER/ Lymphocyte protein kinase phosphorylation was inhibited by quercetin in 9 of 11 cancer patients in a phase I clinical trial. Fifty-one patients with microscopically confirmed cancer not amenable to standard therapies and with a life expectancy of at least 12 wk participated in this trial ... The patients were treated at 3-wk intervals at the beginning of the study. Quercetin was admin iv as quercetin dihydrate ... The max allowed dose was reached when 2 of 3 patients on each dose schedule reached grade 3 or 4 general toxicity, or grad 2 renal toxicity, cardiac toxicity, or neurotoxicity. Phosphorylation was inhibited at 1 hr and persisted for 16 hr. In one patient with ovarian cancer refractory to cisplatin, cancer antigen-125 (CA 125) fell from 295 to 55 units/mL after treatment with 2 courses of quercetin ... A hepatoma patient had serum alpha-fetoprotein fall.
/EXPL THER/ ... Quercetin was reported to inhibit tumor necrosis factor-alpha (TNF-alpha) overproduction and attenuate pathophysiological conditions during acute and chronic inflammation ... In asthma, the activation of mast cells and basophils by allergen releases chemical mediators and synthesizeds cytokines leading to inflammatory conditions ... Quercetin was reported to inhibit cytokine expression and synthesis by human basophils ... A metabolite of quercetin, 3-O-methylquercetin (3-MQ), was reported to provide beneficial effects on asthma by inhibiting cAMP- and cGMP-phosphodiesterase (PDE). ...

Pharmacology

Quercetin is a polyphenolic flavonoid with potential chemopreventive activity. Quercetin, ubiquitous in plant food sources and a major bioflavonoid in the human diet, may produce antiproliferative effects resulting from the modulation of either EGFR or estrogen-receptor mediated signal transduction pathways. Although the mechanism of action of action is not fully known, the following effects have been described with this agent in vitro: decreased expression of mutant p53 protein and p21-ras oncogene, induction of cell cycle arrest at the G1 phase and inhibition of heat shock protein synthesis. This compound also demonstrates synergy and reversal of the multidrug resistance phenotype, when combined with chemotherapeutic drugs, in vitro. Quercetin also produces anti-inflammatory and anti-allergy effects mediated through the inhibition of the lipoxygenase and cyclooxygenase pathways, thereby preventing the production of pro-inflammatory mediators.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Quercetin is a specific quinone reductase 2 (QR2) inhibitor, an enzyme (along with the human QR1 homolog) which catalyzes metabolism of toxic quinolines. Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress. The inhibition of antioxidant activity in plasmodium may contribute to killing the malaria causing parasites.
... The 5, 7, 3', 4'-hydroxyl groups on quercetin are capable of donating electrons to quench various radical oxygen species (ROS) and other radical species ... Oxygen radicals (superoxide, hydrogen peroxide, hydroxyl radicals, and other related radicals) ... are quenched by ... antioxidant systems, including antioxidant cmpd, which balance cellular redox status involved in cellular processes for cell homeostasis ... Generally, 3 criteria are considered to assess the antioxidant activity of flavonoids in vitro: first, B ring with 2 hydroxyl groups (adjacent), second, C ring with 2,3-double bond, 4-oxo, and 3-hydroxyl group, and third, A ring with 5,7-dihydroxyl groups. Quercetin meets all 3 criteria, indicating stronger antioxidant activity ... The flavonol was reported to prevent radicals from damaging carbohydrates, proteins, nucleotides, and lipids ... The glucuronide conjugates found in the plasma were also reported to have potent antioxidant activity, indicating that the activity may be retained depending on conjugation positions ...
Cytokines such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can induce apoptosis in colon cancer cells through engagement of death receptors. Nevertheless, evading apoptosis induced by anticancer drugs characterizes many types of cancers. This results in the need for combination therapy. In this study ... whether the flavonoid quercetin could sensitize human colon adenocarcinoma cell lines to TRAIL-induced apoptosis /was investigated/ ... Quercetin enhanced TRAIL-induced apoptosis by causing the redistribution of DR4 and DR5 into lipid rafts. Nystatin, a cholesterol-sequestering agent, prevented quercetin-induced clustering of death receptors and sensitization to TRAIL-induced apoptosis in colon adenocarcinoma cells ... Qercetin, in combination with TRAIL, triggered the mitochondrial-dependent death pathway, as shown by Bid cleavage and the release of cytochrome c to the cytosol. Together /the/ findings propose that quercetin, through its ability to redistribute death receptors at the cell surface, facilitates death-inducing signaling complex formation and activation of caspases in response to death receptor stimulation. Based on these results, this study provides a challenging approach to enhance the efficiency of TRAIL-based therapies.
Previously /the authors/ reported that isoflavone (genistein) activated bone sialoprotein (BSP) gene transcription is mediated through an inverted CCAAT box in the proximal BSP gene promoter. The present study investigates the regulation of BSP transcription in a rat osteoblast-like cell line, ROS 17/2.8 cells, by quercetin and its conjugated metabolite quercetin 3-glucuronide. Quercetin and quercetin 3-glucuronide (5 uM) increased the BSP mRNA levels at 12 hr and quercetin upregulated the Cbfa1/Runx2 mRNA expression at 12 hr. From transient transfection assays using various sized BSP promoter-luciferase constructs, quercetin increased the luciferase activity of the construct (pLUC3), including the promoter sequence nucleotides -116 to -43. Transcriptional stimulations by quercetin were almost completely abrogated in the constructs that included 2 bp mutations in the inverted CCAAT and FRE elements whereas the CCAAT-protein complex did not change after stimulation by quercetin according to gel shift assays. Quercetin increased the nuclear protein binding to the FRE and 3'-FRE. These data suggest that quercetin and quercetin 3-glucuronide increased the BSP mRNA expression, and that the inverted CCAAT and FRE elements in the promoter of the BSP gene are required for quercetin induced BSP transcription.
Connexin proteins form gap junctions, which permit direct exchange of cytoplasmic contents between neighboring cells. Evidence indicates that gap junctional intercellular communication (GJIC) is important for maintaining homeostasis and preventing cell transformation. Furthermore, connexins may have independent functions including tumor growth suppression. Most tumors express less connexins, have reduced GJIC and have increased growth rates compared with non-tumorigenic cells. The purpose of this study was to determine whether common flavonoids, genistein and quercetin, increase connexin43 (Cx43) levels, improve GJIC and suppress growth of a metastatic human breast tumor cell line (MDA-MB-231). Quercetin (2.5, 5 ug/mL) and genistein (0.5, 2.5, 15 ug/mL) upregulated Cx43 but failed to increase GJIC. Cx43 localized to the plasma membrane following genistein treatment (2.5, 15 ug/mL). In contrast, Cx43 aggregated in the perinuclear region following quercetin treatment (0.5, 2.5, 5, 15 ug/mL). Both genistein (15 ug/mL) and quercetin (2.5, 5, 15 ug/mL) significantly reduced MDA-MB-231 cell proliferation. In summary, genistein and quercetin increase Cx43 and suppress MDA-MB-231 cell proliferation at physiologically relevant concentrations. These results demonstrate that genistein and quercetin are potential anti-breast cancer agents.
Luteolin and quercetin are widely distributed plant flavonoids that possess a variety of chemical and biological activities, including free-radical scavenging and antioxidant activity. Recently, both flavonoids have been reported to inhibit DNA topoisomerases I and II (topo I and topo II), a property that, together with their ability to induce DNA and chromosome damage, has made them candidate anticancer compounds ...The present study ... confirmed that both compounds are topo II inhibitors by conducting a comparative study of their effect on topo II activity from Chinese hamster ovary AA8 cells. Because interference with the function of topo II to resolve DNA entanglement at the end of replication results in chromosome malsegregation at mitosis /the authors/ investigated whether luteolin and quercetin are effective in inducing endoreduplication in AA8 cells. Concentrations of luteolin and quercetin that inhibited topo II catalytic activity resulted in extraordinarily high yields of metaphases showing diplochromosomes. Given the established relationship of polyploidy with tumor development via aneuploidy and genetic instability, these results question the usefulness of luteolin and quercetin in cancer therapy.
In this study ... whether the flavonoid quercetin can modulate cell proliferation and survival by targeting key molecules and/or biological processes responsible for tumor cell properties /was investigated/. The effect of quercetin on the expression of Ras oncoproteins was specifically studied using systems of either constitutive or conditional expression of oncogenic RAS in human epithelial cells. Our findings suggest that quercetin inhibits cell viability as well as cancer cell properties like anchorage-independent growth. These findings were further supported at the molecular level, since quercetin treatment resulted in a preferential reduction of Ras protein levels in cell lines expressing oncogenic Ras proteins. Notably, in cells that only express wild-type Ras or in those where the oncogenic Ras allele was knocked out, quercetin had no evident effects upon Ras levels ... Quercetin drastically reduced half-life of oncogenic Ras but had no effect when the cells were treated with a proteasome inhibitor. Moreover, in Ha-RAS-transformed cells, quercetin induces autophagic processes. Since quercetin downregulates the levels of oncogenic Ras in cancer cells ... this flavonoid could act as a chemopreventive agent for cancers with frequent mutations of RAS genes.
This study investigates the role of cellular tyrosinase and/or peroxidase-like oxidative enzyme activity in the covalent binding of quercetin to glutathione, protein, and DNA, as well as the stability of quercetin DNA adducts in time. This was done by studying the formation of glutathionyl quercetin adducts in various in vitro models, and the covalent binding of radiolabeled quercetin to protein and DNA in cells with elevated peroxidase or tyrosinase levels and in cells devoid of nucleotide excision repair (NER). Cells with elevated tyrosinase or peroxidase levels contained approximately 2 times higher levels of covalent quercetin adducts than cells without detectable levels of these oxidative enzymes. However, this difference was smaller than expected based on the differences in tyrosinase and/or peroxidase levels, indicating that these types of oxidative enzyme activities do not play a major role in the cellular pro-oxidant activity of quercetin. Furthermore, quercetin DNA adducts were of transient nature, independent of the presence of NER, suggesting chemical instability of the adducts. Whether this transient nature reflects real reversibility or formation of genotoxic, depurinated sites remains to be investigated at the molecular level. Together, these data indicate that formation of covalent quercetin adducts can be expected in all cells, independent of their oxidative enzyme levels, whereas the transient nature of the DNA adducts formed may limit or cause their ultimate biological impact. If the transient nature represents chemical reversibility of the adduct formation, it would provide a possible explanation for the apparent lack of in vivo carcinogenicity of this in vitro mutagen. Therefore, in vitro mutagenicity studies should focus more on the transient nature of DNA adducts responsible for the mutagenicity in vitro, since this transient nature of DNA adducts may play an essential role in whether the genotoxicity observed in vitro will have any impact in vivo.
Herbicidal inhibition of enzymes ... inhibit ATP-synthase by competing with phosphate
... Inhibit copper- and peroxide-induced oxidation of LDL /low-density lipoprotein/.
Quercetin is ... a potent inhibitor of p-form phenol-sulfotransferase, an enzyme used to sulfonate various drugs and environmental chemicals ... Quercetin donates an electron to enzyme-bound alpha tocopherol, preventing LDL oxidation ... /Quercetin is able to/ bind viral protein coat and to interfere with viral nucleic acid synth (DNA) ... Quercetin acts as an iron-chelating agent. This was demonstrated in an iron-loaded prepn of rat hepatocytes. Quercetin prevented lipid peroxidation and enzyme leakage in this prepn ...
... Quercetin was reported to inhibit tumor necrosis factor-alpha (TNF-alpha) overproduction and attenuate pathophysiological conditions during acute and chronic inflammation ... In asthma, the activation of mast cells and basophils by allergen releases chemical mediators and synthesizeds cytokines leading to inflammatory conditions ... Quercetin was reported to inhibit cytokine expression and synthesis by human basophils ... A metabolite of quercetin, 3-O-methylquercetin (3-MQ), was reported to provide beneficial effects on asthma by inhibiting cAMP- and cGMP-phosphodiesterase (PDE). ...
... Quercetin and its glycosides were also reported to inhibit the angiotensin-converting enzyme activity, and ANG II-induced JNK activation inducing vascular smooth muscle cell (VSMC) hypertrophy ...

Vapor Pressure

2.81X10-14 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

117-39-5

Wikipedia

Quercetin

Drug Warnings

Although quercetin seems to have potential as an anticancer agent, future studies are needed, because most studies are based on in vitro experiments using high concn of quercetin unachievable by dietary ingestion, and because its beneficial effects on cancer are still inconclusive in animal and/or human studies.
... Quercetin has been shown to protect low density lipoprotein (LDL) from oxidation and prevent platelet aggregation. It was also reported to inhibit the proliferation and migration of smooth muscle cells ... Quercetin was reported to significantly lower the plasma lipid, lipoprotein and hepatic cholesterol levels, inhibit the production of oxLDL produced by oxidative stress, and protect an enzyme, which can hydrolyzed specific lipid peroxides in oxidized lipoproteins and in atherosclerotic lesions ... /It/ induced endothelium-dependent vasorelaxation in rat aorta via incr nitric oxide production ... Quercetin and its glycosides were also reported to inhibit the angiotensin-converting enzyme activity, and ANG II-induced JNK activation inducing vascular smooth muscle cell (VSMC) hypertrophy ... However, some effects may not be feasible or negligible in physiological conditions, because concn of quercetin in most studies are too high to be achieved by dietary ingestion ... and beneficial effects of quercetin on cardiovascular diseases are still inconclusive in human studies ...

Biological Half Life

One male and one female volunteer were given a diet containing quercetin glucosides (64.2 mg expressed as the aglycone) ... Half-lives /were/ 3.8 hr for the distribution phase and 16.8 hr for the elimination phase ... /Quercetin glucosides/
...The elimination half-life of quercetin is approx 25 hr.

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Methods of Manufacturing

Quercetin ... has been obtained for use as a natural coloring agent (Natural Yellow 10) by the rapid extraction of powdered quercitron bark with dilute ammonia and boiling of the extract with sulphuric acid ... The first successful synthesis of quercetin was reported in 1962 ... in which treatment of 2-methoxyacetyl phloroglucinol with O-benzylvanillic acid anhydride in triethylamine and then with potassium hydroxide produced 5,7-dihydroxy-4'-benzyloxy-3,3'- dimethexyflavone. The benzyl ether was cleaved with acetic acid-hydrochloric acid, and the methyl ethers were then cleaved with hydriodic acid to produce quercetin.
Isolation from Rhododendron cinnabarinum Hook, Ericaceae
/Isolation from/ bark of fir trees, also synthetically

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-: ACTIVE
Natural antioxidant ... Plant dye
Flavone dye ...(flavus , Latin for yellow) ... has lost commercial value since the advent of synthetic dyes in 1856

Analytic Laboratory Methods

HIGH-PRESSURE LIQUID CHROMATOGRAPHY WAS USED TO ANALYZE FLAVONOIDS FROM PROPOLIS.
QUERCETIN WAS DETERMINED BY GAS CHROMATOGRAPHY/FLAME IONIZATION DETECTION. THE SAMPLE WAS DERIVATIZED WITH TRIMETHYLSILYLIMIDAZOLE & CHOLESTEROL WAS USED AS INTERNAL STD. THE CALIBRATION CURVE WAS LINEAR FOR 4-16 MUG, & THE MINIMUM DETECTABLE AMT WAS 6.64X10-10 MOLE WITH 98.5% RECOVERY.
Quercetin has been separated from a crude plant extract by high-performance liquid chromatography ... The reaction of quercetin with vanadyl sulphate has been used as basis for a sensitive spectrophotometric method for estimation of quercetin, with a limit of detection of about 0.3 mg/L ... Gel filtration followed by ultraviolet spectroscopy is reported to offer another selective method for determination of quercetin at a level of 5 mg/L ...

Clinical Laboratory Methods

Analyte: quercetin; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with photodiode-array ultraviolet detection at 202.8 nm

Storage Conditions

Quercetin tablets and capsules should be stored at room temp, away from heat, moisture, and direct light.

Interactions

In human myelogenous leukemia cells, quercetin was reported to arrest growth of the cell by an incr in the uptake of vincristine, a chemotherapeutic agent.
Quercetin binds, in vitro, to the DNA gyrase site in bacteria. Therefore, theoretically, it can serve as a competitive inhibitor to the quinolone antibiotics which also bind to this site ... Because of the theoretical risk of genotoxicity in normal tissues in those using cisplatin along with quercetin, those using cisplatin should avoid quercetin supplements ... Bromelain and papain are reported to incr absorption of quercetin.
Quercetin has a pro-oxidant effect and will incr the iron-dependent DNA damage induced by bleomycin. Quercetin may reduce iron to the ferrous state, which allows bleomycin to complex more readily with oxygen and produce more efficient DNA damage. A biphasic pro-oxidant effect with bleomycin has been demonstrated. At low concn incr DNA damage was noted, and at higher doses less DNA damage was noted.
Concomitant use may reduce cyclosporine /or floroquinolones/ effectiveness.
For more Interactions (Complete) data for QUERCETIN (18 total), please visit the HSDB record page.

Dates

Modify: 2023-09-12
Rodnina et al. Selective compounds define Hsp90 as a major inhibitor of apoptosis in small cell lung cancer. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.10, published online 1 July 2007. http://www.nature.com/naturechemicalbiology
Feng et al. Small-molecule aggregates inhibit amyloid polymerization Nature Chemical Biology, doi: 10.1038/nchembio.65, published online 27 January 2008. http://www.nature.com/naturechemicalbiology
Apsel et al. Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases Nature Chemical Biology, doi: 10.1038/nchembio.117, published online 12 October 2008 http://www.nature.com/naturechemicalbiology

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